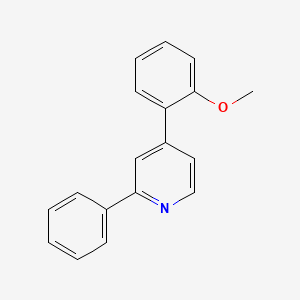

4-(2-Methoxyphenyl)-2-phenylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-2-phenylpyridine |

InChI |

InChI=1S/C18H15NO/c1-20-18-10-6-5-9-16(18)15-11-12-19-17(13-15)14-7-3-2-4-8-14/h2-13H,1H3 |

InChI Key |

KFPBOZRSZQUVLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 2 Methoxyphenyl 2 Phenylpyridine

Strategic Approaches for the Construction of the Pyridine (B92270) Core

The assembly of the 4-(2-Methoxyphenyl)-2-phenylpyridine core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These methods range from traditional condensation reactions to modern cross-coupling and bond activation strategies.

Palladium-Free Synthetic Routes

While palladium-catalyzed reactions are powerful tools in organic synthesis, the development of palladium-free alternatives is driven by the need to reduce costs and avoid potential metal contamination in the final products. A notable palladium-free route for the synthesis of 4-aryl-substituted phenylpyridines, including analogs of this compound, starts from tert-butyl 4-oxopiperidine-1-carboxylate. rsc.orgworktribe.com This versatile method involves the reaction with an aryllithium reagent, followed by dehydration, deprotection, oxidation, and a final phenylation step to yield the desired 4-aryl-2-phenylpyridine. rsc.orgworktribe.com Additionally, metal-free approaches for constructing fully substituted pyridines have been developed, relying on domino reactions of enaminones and aldehydes to form multiple C-C and C=N bonds in a single operation. acs.org

Organolithium Reagent-Mediated Syntheses

Organolithium reagents play a crucial role in the synthesis of substituted pyridines. A versatile and palladium-free method for synthesizing 4-aryl-2-phenylpyridines, such as this compound, utilizes aryllithium reagents. rsc.orgworktribe.com The synthesis commences with tert-butyl 4-oxopiperidine-1-carboxylate, which reacts with an appropriate aryllithium. This is followed by a sequence of trifluoroacetic acid-mediated dehydration/deprotection, oxidation with 2-iodoxybenzoic acid, and a final phenylation step to afford the target compound. rsc.orgworktribe.com Another established method involves the reaction of phenyllithium (B1222949) with pyridine in a mixture of ether and toluene, followed by heating to yield 2-phenylpyridine (B120327). orgsyn.org This approach could be adapted for the synthesis of the target compound by using a suitably substituted pyridine precursor.

Cross-Coupling Reactions in Pyridine Synthesis (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl compounds, including substituted pyridines. tcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. tcichemicals.com

For the synthesis of this compound, a Suzuki-Miyaura approach could involve the coupling of a 2-phenylpyridine derivative bearing a leaving group (e.g., a bromine or iodine atom) at the 4-position with 2-methoxyphenylboronic acid. Conversely, a 4-(2-methoxyphenyl)pyridine (B3273799) derivative could be coupled with phenylboronic acid. The efficiency of the Suzuki-Miyaura reaction is often dependent on the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, the use of Pd2(dba)3 and X-Phos as a ligand has been shown to be effective for the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, providing a route to 2-aryl-substituted pyridines. organic-chemistry.org

The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines has also been investigated. For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid has been studied, demonstrating that the reaction conditions can be tuned to control the sequence of coupling at different positions. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 4-Bromo-2-phenylpyridine | 2-Methoxyphenylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4) and a base | This compound | tcichemicals.com |

| 2-Bromo-4-(2-methoxyphenyl)pyridine | Phenylboronic acid | Palladium catalyst (e.g., Pd(dppf)Cl2) and a base | This compound | tcichemicals.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Palladium catalyst and a base | Mixture of atropisomeric 3,4,5-tris(2-methoxyphenyl)-2,6-dimethylpyridines | beilstein-journals.orgnih.gov |

Condensation and Cyclization Reactions for Substituted Pyridines

Condensation and cyclization reactions are foundational methods for the synthesis of the pyridine ring. baranlab.org These approaches often involve the reaction of carbonyl compounds with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. baranlab.org

One of the most well-known methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine. acsgcipr.orgyoutube.com A variation of this, the Kröhnke pyridine synthesis, is particularly useful for preparing highly functionalized pyridines. wikipedia.orgpharmaguideline.com This method utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgresearchgate.net The mechanism involves a Michael addition, followed by cyclization and aromatization to yield the substituted pyridine. wikipedia.org

For the synthesis of this compound, a Kröhnke-type approach could involve the reaction of a chalcone (B49325) derivative, specifically (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one, with a pyridinium (B92312) salt derived from acetophenone (B1666503) and a nitrogen source.

Another relevant strategy is the Bohlmann-Rahtz pyridine synthesis, which provides the aromatic pyridine directly through substitution and elimination of small molecules. acsgcipr.org Additionally, a simple and modular method for preparing highly substituted pyridines involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov

| Reaction Name | Key Reactants | Product Type | Reference |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia | Dihydropyridine (requires oxidation) | acsgcipr.orgyoutube.com |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Nitrogen source | Highly functionalized pyridines | wikipedia.orgresearchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Alkynones | Substituted Pyridines | acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | 2-Hydroxypyridines | acsgcipr.org |

C-N Bond Activation Strategies for Pyridine Formation

The formation of pyridines through C-N bond activation represents a modern and efficient approach to constructing this heterocyclic core. These strategies often involve the cleavage and subsequent formation of C-N bonds under specific catalytic conditions.

One such strategy involves a dioxygen-induced C-N bond activation of primary alkyl amines for the synthesis of pyridines and quinolines. rsc.org This transition-metal-free method utilizes molecular oxygen as the sole oxidant, making it an environmentally attractive transformation. rsc.org Another approach is the pyridine-enabled C-N bond activation of peptidomimetics using cooperative palladium/copper catalysis in water. nih.gov This method allows for the rapid and environmentally friendly synthesis of various amides and 4-pyridylglyoxamides. nih.gov

Furthermore, the development of new strategies for pyridine activation has led to novel carbon-carbon bond-forming reactions on the pyridine scaffold. uiowa.edu These methods often involve the activation of the nitrogen atom within the pyridine ring to facilitate subsequent transformations. uiowa.edu

Regioselective Functionalization and Derivatization of the Chemical Compound

The functionalization of the pre-formed this compound core is crucial for tuning its chemical and physical properties. Regioselectivity is a key challenge in the derivatization of such multi-aryl systems.

Derivatization can be achieved through various methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring and the attached phenyl and methoxyphenyl groups will dictate the regioselectivity of these reactions. The pyridine nitrogen makes the ring electron-deficient, particularly at the 2-, 4-, and 6-positions, rendering them susceptible to nucleophilic attack. pharmaguideline.com Conversely, electrophilic substitution is generally more difficult than in benzene (B151609) and tends to occur at the 3- and 5-positions.

The introduction of functional groups can also be achieved through the use of derivatizing reagents. For instance, pyrylium (B1242799) salts, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, react selectively with primary amines to form pyridinium salts, which can be used to introduce a fixed positive charge or to act as an ionization enhancer in mass spectrometry. shimadzu-webapp.eumdpi.com This type of derivatization could be applied if an amino group were introduced onto the this compound scaffold.

Late-stage functionalization, a strategy that introduces functional groups at the final stages of a synthesis, is also a valuable tool. For example, a metal-free synthesis of C-4 substituted pyridine derivatives has been developed using pyridine-boryl radicals generated in situ. semanticscholar.org This method allows for the introduction of various substituents at the 4-position of the pyridine ring.

| Derivatization Strategy | Reagents | Position of Functionalization | Reference |

| Electrophilic Aromatic Substitution | e.g., Nitrating agents, Halogens | 3- and 5-positions of the pyridine ring; ortho/para positions of the phenyl and methoxyphenyl rings | pharmaguideline.com |

| Nucleophilic Aromatic Substitution | e.g., Organolithium reagents, Amines | 2-, 4-, and 6-positions of the pyridine ring | pharmaguideline.com |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rhodium, Palladium) | Various positions depending on the directing group and catalyst | nih.gov |

| Derivatization with Pyrylium Salts | 2,4,6-Triphenylpyrylium tetrafluoroborate | Requires a primary amine on the scaffold | shimadzu-webapp.eumdpi.com |

Modification of the Methoxyaryl Moiety

The 2-methoxyphenyl group provides specific sites for chemical modification, primarily through reactions involving the methoxy (B1213986) group itself or the aromatic ring it activates.

Demethylation: A primary transformation for the methoxy group is its cleavage to form a hydroxyl group, yielding a phenol. This conversion can be achieved using various reagents. Pyridine hydrochloride is a cost-effective reagent for this purpose, and its efficiency can be enhanced by microwave irradiation, which often reduces reaction times and the formation of by-products. mdma.ch

| Reagent | Conditions | Notes |

| Pyridine Hydrochloride | Microwave irradiation (215 W), 14–16 min | Solvent-free conditions, low cost. mdma.ch |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | A classic and effective Lewis acid for ether cleavage. |

| Lithium Diphenylphosphide | Tetrahydrofuran | A strong nucleophilic reagent for demethylation. mdma.ch |

| L-Selectride | Tetrahydrofuran | A hydride reagent also capable of ether cleavage. mdma.ch |

Electrophilic Aromatic Substitution: The methoxy group is a strong activating, ortho-para directing group. However, electrophilic substitution on the methoxy-substituted phenyl ring must compete with potential reactions on the other two aromatic rings of the core molecule. The precise regioselectivity would depend on the specific electrophile and reaction conditions employed.

Functionalization of the Phenyl Substituent

The unsubstituted phenyl ring at the 2-position of the pyridine is a prime target for functionalization, most commonly through electrophilic aromatic substitution and transition-metal-catalyzed C-H activation.

Nitration: The nitration of 2-phenylpyridine has been studied kinetically, showing that the reaction proceeds on the conjugate acid of the pyridine. rsc.org Nitration occurs exclusively on the phenyl ring, as the pyridinium cation is strongly deactivating. rsc.orgrushim.ru The distribution of mononitration products demonstrates a preference for the para-position. rsc.org

Table of Partial Rate Factors for Nitration of 2-Phenylpyridinium

| Position on Phenyl Ring | Partial Rate Factor (f) |

|---|---|

| 2' (ortho) | 5.5 x 10⁻⁸ |

| 3' (meta) | 1.1 x 10⁻⁸ |

Halogenation: Direct halogenation of the phenyl ring can be achieved with high regioselectivity using modern catalytic methods. Traditional methods often yield mixtures of isomers. Ruthenium catalysis, for instance, has been developed for the highly selective meta-C–H monohalogenation of 2-phenylpyridine derivatives. rsc.org This method uses N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source. rsc.org Palladium-based catalysts have also proven effective for the C-H halogenation of 2-arylpyridines. thieme-connect.com

| Method | Catalyst / Reagent | Halogenating Agent | Regioselectivity |

| Ru-Catalyzed Halogenation | [Ru(π-C₅H₅)(CO)₂]₂ / PhI(OCOCF₃)₂ | NXS (NCS, NBS) | meta on phenyl ring rsc.org |

| Pd-Catalyzed Halogenation | Salen-Polymer-Pd | NXS (NCS, NBS) | ortho on phenyl ring thieme-connect.com |

Pyridyl Ring Functionalization

The pyridine ring is electron-deficient, which makes it resistant to electrophilic attack but susceptible to nucleophilic substitution and C-H functionalization, often requiring activation.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common strategy to alter the ring's reactivity. The N-oxide group increases the electron density at the 2- and 4-positions, facilitating electrophilic substitution, and also activates these positions toward nucleophilic attack after electrophilic activation of the oxygen atom. scripps.edu Various oxidizing agents can be employed for this transformation. tandfonline.comresearchgate.net

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, room temperature |

| Dimethyldioxirane (DMDO) | Acetone, 23 °C |

| Potassium Peroxymonosulfate (Oxone) | Acetone/Water |

Direct Halogenation and Functionalization: Direct electrophilic substitution on the pyridine ring is challenging and requires harsh conditions, typically favoring substitution at the 3-position. quimicaorganica.orgquora.com More recent methods achieve higher selectivity under milder conditions. Halogenation can be directed to the 3-position via Zincke imine intermediates or to the 4-position using specially designed phosphine (B1218219) reagents that are displaced by a halide nucleophile. chemrxiv.orgnih.gov

| Reaction | Reagents/Method | Position |

| Electrophilic Sulfonation | SO₃ / H₂SO₄, ~230 °C | 3-position quimicaorganica.org |

| Electrophilic Bromination | Br₂ / Oleum, 130 °C | 3-position quimicaorganica.org |

| Halogenation via Zincke Imine | 1. Tf₂O, Dibenzylamine; 2. NXS | 3-position chemrxiv.org |

| Halogenation via Phosphonium Salt | 1. Designed Phosphine; 2. LiCl or HCl | 4-position nih.gov |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of the 4-aryl-2-phenylpyridine core can be accomplished through several routes, with the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling being two prominent methods. wikipedia.orgcdnsciencepub.com Optimization of these pathways is crucial for achieving high yields and purity.

Kröhnke Pyridine Synthesis: This classical method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source (e.g., ammonium acetate). wikipedia.orgnih.gov For the target molecule, this could involve reacting a chalcone derived from 2-methoxybenzaldehyde (B41997) with a pyridinium salt derived from acetophenone. The reaction is versatile and tolerates a wide range of substituents. wikipedia.org Variations in reaction time, temperature, and solvent can be optimized to improve yields.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for constructing the C-C bonds linking the aromatic rings. The synthesis of this compound could be envisioned by coupling a 2-halopyridine with (2-methoxyphenyl)boronic acid and a subsequent coupling with phenylboronic acid, or through related sequences. The optimization of this reaction has been studied extensively for the synthesis of 2-arylpyridines. cdnsciencepub.comresearchgate.net Key parameters include the choice of catalyst, ligand, base, and solvent system.

Table of Optimized Conditions for Suzuki-Miyaura Synthesis of 2-Arylpyridines

| Parameter | Optimized Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Found to be optimal over other Pd sources like Pd(PPh₃)₄ or PdCl₂ alone. cdnsciencepub.comresearchgate.net |

| Base | Na₃PO₄ or K₃PO₄ | Effective in promoting the reaction. researchgate.netmdpi.com |

| Solvent | Dioxane with 20% water | The presence of water can be beneficial, but excessive amounts can lead to substrate hydrolysis and lower yields. researchgate.netclaremont.edu |

| Temperature | 65-100 °C | Reaction temperature is a critical parameter to balance reaction rate and potential side reactions. cdnsciencepub.com |

| Atmosphere | Can tolerate oxygen to some extent | While often run under an inert atmosphere (N₂), reactions in small vials can be successful under air. claremont.edu |

Systematic optimization of these conditions, including catalyst loading and reactant stoichiometry, is essential for developing an efficient and scalable synthesis of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and spectral databases, detailed experimental data for the specific chemical compound this compound could not be located. The required information for a thorough spectroscopic and structural analysis as outlined—including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR, Raman), and X-ray Crystallography—is not available in the public domain for this exact molecule.

Characterization data exists for related isomers and derivatives, such as those with different substitution patterns on the phenyl rings (e.g., 3-methoxyphenyl (B12655295) or 4-methoxyphenyl) or more complex structures like terpyridines. However, in strict adherence to the request to focus solely on this compound, this information cannot be substituted.

Therefore, it is not possible to generate the requested scientific article with the specified content and data tables at this time due to the absence of published research findings for this particular compound.

Advanced Spectroscopic and Structural Elucidation Studies of the Chemical Compound

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Crystal Packing Motifs and Supramolecular Assembly

Data regarding the specific crystal packing and supramolecular assembly for 4-(2-Methoxyphenyl)-2-phenylpyridine is not available in published scientific literature.

Hydrogen Bonding and Other Non-Covalent Interactions

Specific details on the hydrogen bonding and other non-covalent interactions for this compound cannot be provided without experimental crystallographic data.

Theoretical and Computational Chemistry Investigations of 4 2 Methoxyphenyl 2 Phenylpyridine

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivitynih.govpsu.edu

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and reactivity of molecules. nih.gov For 4-(2-Methoxyphenyl)-2-phenylpyridine, DFT calculations elucidate its fundamental quantum mechanical properties.

The optimization of the molecular structure using DFT is the first step in understanding its properties. The ground state geometry of this compound is characterized by a non-planar arrangement of its constituent aromatic rings. The dihedral angle, which is the angle between the planes of the connected rings, is determined by a delicate balance between two opposing forces: π-electronic conjugation, which favors a coplanar conformation for maximum orbital overlap, and steric repulsion between adjacent hydrogen atoms, which favors a twisted, non-planar structure. karatekin.edu.tr

Table 1: Representative Geometric Parameters for Phenyl-Pyridine Systems

| Parameter | Typical Value | Reference Moiety |

|---|---|---|

| Dihedral Angle (Phenyl-Pyridine) | ~23° - 40° | 2-Phenylpyridine (B120327), Biphenyl researchgate.net |

| Dihedral Angle (Ortho-Substituted) | > 45° | 4′-(2-Methoxyphenyl)-terpyridine nih.gov |

| C-C Inter-ring Bond Length | ~1.49 Å | Biphenyl karatekin.edu.tr |

Note: The values in this table are illustrative, based on structurally similar compounds, and represent the expected range for this compound.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the distribution of these orbitals is predictable. The HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl moiety, which can donate electron density. Conversely, the LUMO is likely centered on the electron-deficient pyridine (B92270) ring system, which can accept electron density. This separation of frontier orbitals is typical for donor-acceptor type molecules and is fundamental to their electronic properties.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Symbol | Definition | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -5.0 to -6.3 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.8 to -2.9 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~3.0 to 4.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~1.5 to 2.25 |

Note: These values are representative, derived from DFT studies on analogous heterocyclic and aromatic compounds, and serve as an estimation for this compound. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbohrium.com The MEP map displays regions of different electrostatic potential on the electron density surface.

In the MEP map of this compound, distinct regions of charge can be identified:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. These sites are the most likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the aromatic rings.

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP analysis provides a clear picture of the molecule's charge distribution, reinforcing the understanding of its reactivity patterns derived from FMO analysis. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamicsarxiv.org

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the molecule's conformational flexibility and behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

A key aspect of the dynamics of this compound is the rotation around the single bonds connecting the aromatic rings. This rotation is not free but is hindered by an energy barrier known as the torsional barrier. karatekin.edu.trrsc.org Overcoming this barrier allows the molecule to transition between different rotational isomers, or conformers.

DFT calculations can be used to compute the energy profile as a function of the dihedral angle, revealing the energy of the stable conformers (energy minima) and the transition states (energy maxima) that separate them. karatekin.edu.trresearchgate.net For this compound, the rotation around the C-C bond between the pyridine and the 2-methoxyphenyl ring is of particular interest due to the steric clash involving the methoxy group. This steric hindrance is expected to result in a relatively high rotational barrier compared to an unsubstituted phenylpyridine. researchgate.net

Table 3: Representative Torsional Barriers for Phenyl-Pyridine Linkages

| Molecule | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) |

|---|---|---|---|

| 2-Phenylpyridine | DFT/B3LYP | ~4.5 | ~2.0 |

Source: Data adapted from studies on phenylpyridines and biphenyls. karatekin.edu.trresearchgate.net The presence of the ortho-methoxy group in the target compound is expected to significantly increase the barrier at 0° (planar conformation).

Molecular Docking and Binding Affinity Prediction for Potential Biological Targets (Pre-clinical Focus)mdpi.comstrath.ac.uk

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. ajpp.in It is a critical tool in preclinical drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific biological target. Although the specific targets for this compound are not defined here, related pyridine-containing molecules have been investigated for a range of biological activities, including anticancer and antimicrobial effects, often involving interactions with enzymes or DNA. nih.govmdpi.comajpp.in

The docking process yields a score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity. nih.gov A lower (more negative) score generally indicates a more favorable binding interaction. The analysis also reveals the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Van der Waals forces

Predicting binding affinity accurately is a significant challenge, with advanced methods and machine learning models being developed to improve predictions. nih.govchemrxiv.orgblackthorn.ai

Table 4: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| This compound | Kinase Active Site (Example) | -8.5 | LYS-72, GLU-91, LEU-135 | H-Bond, Hydrophobic |

Note: This table is purely illustrative to demonstrate the type of data generated from a molecular docking study. The targets and values are hypothetical.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. These predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. Theoretical calculations for molecules with similar phenylpyridine scaffolds have shown good agreement with experimental data when appropriate levels of theory and basis sets (e.g., B3LYP/6-311++G(d,p)) are used, often in conjunction with a solvent model to mimic experimental conditions. nih.govnih.gov For this compound, theoretical calculations would involve optimizing the molecular geometry first, followed by the GIAO calculation to predict the chemical shifts for each unique proton and carbon atom.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |

| H (Phenyl Ring) | 7.2 - 8.2 | C (Phenyl Ring) | 125 - 140 |

| H (Pyridine Ring) | 7.0 - 8.7 | C (Pyridine Ring) | 120 - 155 |

| H (Methoxyphenyl Ring) | 6.9 - 7.5 | C (Methoxyphenyl Ring) | 110 - 160 |

| H (Methoxy Group) | ~3.9 | C (Methoxy Group) | ~55 |

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. nih.gov This method provides information about the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands. For a molecule like this compound, with its extended π-conjugated system, TD-DFT calculations would likely predict several electronic transitions in the UV-visible region. These transitions typically correspond to π → π* and n → π* excitations within the aromatic rings. The inclusion of a solvent model in the calculations is crucial, as solvatochromic effects can significantly shift the absorption maxima.

| Predicted λ_max (nm) | Oscillator Strength (f) | Predominant Transition Type |

|---|---|---|

| ~350 | > 0.1 | π → π |

| ~280 | > 0.2 | π → π |

Analysis of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics and photonics. ias.ac.in Computational methods are essential for predicting and understanding the NLO response of molecules, thereby guiding the design of new materials with enhanced NLO properties.

The NLO response of a molecule is primarily determined by its hyperpolarizability. For this compound, the key NLO parameters of interest are the static first hyperpolarizability (β) and the static second hyperpolarizability (γ). These parameters can be calculated using DFT methods by applying an external electric field and calculating the response of the molecular dipole moment.

The magnitude of the hyperpolarizability is strongly influenced by the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, while the nitrogen atom in the pyridine ring has electron-withdrawing character. This donor-acceptor-like arrangement within the π-conjugated framework is expected to give rise to a significant NLO response. Theoretical studies on similar phenylpyridine derivatives have shown that the position and nature of substituents can dramatically influence the hyperpolarizability values. karatekin.edu.tr For instance, the introduction of strong electron-withdrawing or -donating groups can lead to a substantial increase in the first hyperpolarizability. karatekin.edu.tr

The calculated NLO properties for this compound would provide valuable insights into its potential as a component in NLO materials. The data would typically be presented in atomic units (a.u.) and can be compared with known NLO materials to assess its relative performance.

| NLO Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 1 - 3 D |

| Average Polarizability (α) | 200 - 300 |

| First Hyperpolarizability (β_tot) | 500 - 1500 |

Mechanistic Biological Investigations Pre Clinical and Non Human Focus

In Vitro Assays for Modulatory Effects on Enzyme Activity (e.g., Kinases, GSK-3)

While direct enzymatic assays on 4-(2-Methoxyphenyl)-2-phenylpyridine are not extensively documented in publicly available literature, studies on structurally related compounds provide insights into the potential modulatory effects of the methoxyphenyl and phenylpyridine moieties on key enzymes like kinases.

Research into novel kinase inhibitors has explored compounds bearing the methoxyphenyl group. For instance, a series of 2,6-disubstituted pyrazines were synthesized and evaluated as potent, cell-active inhibitors of casein kinase 2, alpha 1 (CSNK2A1), also known as CK2. nih.gov Within this series, analogues incorporating a (2-methoxyphenyl)amino group were investigated. nih.gov Although the core heterocyclic system is a pyrazine (B50134) rather than a pyridine (B92270), this research highlights that the methoxyphenyl moiety can be a key pharmacophore in achieving kinase inhibition. nih.gov The study identified a 6-isopropoxyindole analogue as a nanomolar CSNK2A inhibitor with significant selectivity over PIM3 kinase. nih.gov

Glycogen synthase kinase-3 (GSK-3) is another critical enzyme in cellular signaling, and its inhibition is a therapeutic target for various diseases. nih.govmdpi.commdpi.com The pyridine scaffold is a common feature in many GSK-3 inhibitors. nih.govresearchgate.net While specific data for this compound is unavailable, the broader class of phenylpyridine derivatives has been explored for kinase inhibition. chemrxiv.org The general strategy often involves designing molecules where the pyridine core interacts with the hinge region of the kinase's ATP-binding site. chemrxiv.org

Interactive Table: Kinase Inhibition by a Structurally Related Compound

| Compound Analogue | Target Kinase | Inhibition Data | Selectivity |

| 6-isopropoxyindole pyrazine derivative | CSNK2A | Nanomolar IC50 | 30-fold over PIM3 |

Note: The data presented is for a structurally related pyrazine derivative, not this compound, to illustrate the potential role of the methoxyphenyl group in kinase inhibition.

Cellular Pathway Elucidation in Model Organisms or Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. mdpi.comnih.govmdpi.com Compounds containing methoxyphenyl groups have been shown to trigger apoptotic pathways in cancer cell lines. For example, a novel methoxyphenyl chalcone (B49325) derivative was found to induce apoptosis in ovarian cancer cells. nih.gov This induction was associated with the dephosphorylation of the Bcl-2-associated agonist of cell death (BAD) protein, leading to the activation of caspases. nih.gov

Another study on a 3,4,6-triarylpyridone derivative, specifically 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one, demonstrated anti-cancer activity against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cell lines. researchgate.net The mechanism of action for this compound was found to involve the induction of apoptosis. researchgate.net While the core structure is a pyridone, the presence of two methoxyphenyl groups suggests that this substitution pattern can be conducive to pro-apoptotic activity. The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of executioner caspases. mdpi.commdpi.com

The anti-proliferative effects of methoxyphenyl-containing compounds have been observed in various cancer cell lines. The aforementioned 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one showed inhibitory activity against the proliferation of MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 35.7 µM and 16.8 µM, respectively. researchgate.net

Similarly, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin (B1242451) analog, displayed potent cytotoxicity in various tumor cell lines, with IC50 values in the nanomolar range. nih.gov This compound is a known tubulin inhibitor, and its anti-proliferative effects are linked to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death. nih.gov

Interactive Table: Anti-proliferative Activity of a Related Triarylpyridone Derivative

| Compound | Cell Line | IC50 (µM) |

| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one | MCF-7 | 35.7 |

| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one | MDA-MB-231 | 16.8 |

The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. nih.gov While a comprehensive receptor binding profile for this compound is not available, studies on related structures provide some clues. For instance, a novel iodinated phenylpiperazine derivative, [123I]p-MPPI (4-(2'-methoxyphenyl)-1-[2'-(N-2"pyridinyl)-p-iodobenzamido-]ethyl-piperazine), has been evaluated for its in vivo binding to serotonin (B10506) 5-HT1A receptors in the rat brain. nih.gov This compound demonstrated specific binding in regions with high 5-HT1A receptor density, such as the hippocampus. nih.gov This suggests that the 2-methoxyphenyl moiety, in combination with a pyridine ring, can be part of a structure that interacts with serotonin receptors.

Signal transduction pathways are the networks through which cells communicate and respond to external stimuli. khanacademy.org The modulation of these pathways is a common mechanism of drug action. nih.gov Given the potential for kinase inhibition and receptor binding, it is plausible that this compound or its derivatives could modulate signaling pathways downstream of these targets. For example, inhibition of kinases like those in the MAPK or PI3K pathways can affect cell proliferation, survival, and differentiation. nih.gov

In Vivo Mechanistic Studies in Animal Models (Focus on molecular and cellular changes, not efficacy/safety)

In vivo studies are crucial for understanding the molecular and cellular effects of a compound in a whole organism. While specific in vivo mechanistic studies for this compound are limited, research on related compounds offers some insights.

The in vivo distribution and receptor engagement of the previously mentioned [123I]p-MPPI were studied in rats. nih.gov These studies confirmed that the compound could cross the blood-brain barrier and specifically bind to 5-HT1A receptors. nih.gov Ex vivo autoradiography further validated the specific binding of this radioligand to 5-HT1A receptor sites. nih.gov Such studies are foundational for understanding the potential central nervous system effects of related compounds at a molecular level.

Another in vivo study using a sarcoma 180 mouse model investigated the antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. nih.gov Histopathological analysis of the liver, kidney, and spleen indicated moderate effects from the treatment. nih.gov Hematological analysis showed that this compound could prevent the leukopenia induced by 5-fluorouracil, suggesting a potential modulatory effect on hematopoietic cells. nih.gov While this study also reports on efficacy, these findings point to specific cellular and systemic responses to a methoxyphenyl-containing compound in an animal model.

Antimicrobial and Insecticidal Activity Mechanisms of Related Pyridine Derivatives

The pyridine ring is a common structural motif in a variety of antimicrobial and insecticidal agents. mdpi.comaun.edu.egderpharmachemica.commdpi.comnih.govmdpi.comnih.gov The presence of substituents such as methoxy (B1213986) groups can influence the biological activity of these compounds. derpharmachemica.comturkjps.org

In the context of antimicrobial activity, the mechanism of action for pyridine derivatives can vary. Some may disrupt the cell membrane integrity of the microbe, while others may inhibit essential enzymes or interfere with nucleic acid synthesis. The lipophilicity conferred by substituents can play a role in the compound's ability to penetrate microbial cell walls. turkjps.org For example, the presence of a methoxy group on the phenyl ring of pyrazoline derivatives has been shown to enhance antimicrobial activity against certain bacterial strains. turkjps.org

Regarding insecticidal activity, a series of novel 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and evaluated against several insect pests, including Mythimna separata (armyworm) and Aphis craccivora (cowpea aphid). mdpi.comnih.gov Several of these compounds exhibited significant insecticidal activity. mdpi.comnih.gov While the precise mechanism of action was not elucidated in this study, many insecticides act on the nervous system of insects, targeting receptors or ion channels. The 2-phenylpyridine scaffold is a key component of some existing insecticides. mdpi.com

Interactive Table: Insecticidal Activity of Related 2-Phenylpyridine Derivatives

| Compound | Target Pest | Concentration (mg/L) | Inhibition (%) |

| 5b | Mythimna separata | 500 | 100 |

| 5d | Mythimna separata | 500 | 100 |

| 5g | Mythimna separata | 500 | 100 |

| 5h | Mythimna separata | 500 | 100 |

| 5k | Mythimna separata | 500 | 100 |

Source: Adapted from Zhang et al., 2023. mdpi.com

Structure Activity Relationship Sar Methodologies and Rationalization for the Chemical Compound and Its Derivatives

Design Principles for Systematic Structural Variation

The systematic structural variation of the 4-(2-Methoxyphenyl)-2-phenylpyridine scaffold is a key strategy to optimize its biological activity, selectivity, and pharmacokinetic profile. The design principles revolve around the targeted modification of three main components: the 2-phenyl ring, the 4-(2-methoxyphenyl) ring, and the pyridine (B92270) core itself.

Modification of the 2-Phenyl Ring: Substituents on the 2-phenyl ring can significantly influence the compound's interaction with its biological target. Variations often include the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, and para positions. For instance, in a series of N-alkyl-N-substituted phenylpyridin-2-amine derivatives designed as tubulin polymerization inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for cytotoxic activity nih.gov. Systematic variation allows for the exploration of steric and electronic effects on binding affinity and efficacy.

Modification of the 4-(2-Methoxyphenyl) Ring: The methoxy (B1213986) group on the phenyl ring at the 4-position of the pyridine core is a crucial feature. Design strategies often involve:

Positional Isomerism: Moving the methoxy group to the meta or para position to probe the optimal location for target interaction.

Substitution of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to assess the impact of lipophilicity and steric bulk.

Introduction of Additional Substituents: Adding other functional groups like halogens, hydroxyl, or amino groups to the methoxyphenyl ring to modulate electronic properties and create new interaction points with the target. Studies on other methoxyphenyl-containing compounds have shown that such modifications can significantly alter biological activity nih.gov.

Modification of the Pyridine Core: While less common, modifications to the pyridine ring itself can be explored. This could involve the introduction of substituents on the remaining available positions of the pyridine ring or even the quaternization of the pyridine nitrogen to alter the compound's charge and solubility.

A common design approach is the creation of a library of analogues where each of these modifications is systematically explored. For example, a matrix-based design can be employed where different substituents on the 2-phenyl ring are combined with various modifications on the 4-(2-methoxyphenyl) ring to comprehensively map the SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the activity of novel analogues and guide the design of more potent compounds.

The development of a QSAR model for this class of compounds typically involves the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cell proliferation) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution in the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity (CMR).

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques.

For a hypothetical series of this compound derivatives with antiproliferative activity, a QSAR model might look like the following:

Hypothetical QSAR Data for this compound Derivatives

| Compound | R1 (on 2-phenyl) | R2 (on 4-methoxyphenyl) | LogP | Molar Volume (MV) | Electronic Energy (EE) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|---|---|

| 1 | H | 2-OCH3 | 4.2 | 250 | -1500 | 6.5 | 6.4 |

| 2 | 4-Cl | 2-OCH3 | 4.9 | 265 | -1550 | 7.1 | 7.0 |

| 3 | 4-F | 2-OCH3 | 4.4 | 255 | -1520 | 6.8 | 6.7 |

| 4 | H | 3-OCH3 | 4.1 | 250 | -1490 | 6.2 | 6.3 |

| 5 | H | 4-OCH3 | 4.0 | 250 | -1480 | 6.0 | 6.1 |

| 6 | 4-CH3 | 2-OCH3 | 4.6 | 270 | -1510 | 6.9 | 6.8 |

This table is for illustrative purposes and does not represent real experimental data.

A QSAR study on pyrimidine (B1678525) derivatives has demonstrated the utility of both multiple linear regression and artificial neural network models in predicting anticancer activity, highlighting the importance of selecting appropriate descriptors and validation methods nih.gov. The insights gained from such models can guide the synthesis of new derivatives with enhanced potency.

Correlation of Structural Features with Biological and Physicochemical Modulatory Effects

The biological and physicochemical properties of this compound derivatives are intricately linked to their structural features. SAR studies on related compounds have revealed several key correlations.

Impact of Methoxy Group Position: The ortho-position of the methoxy group on the 4-phenyl ring is a defining feature of the parent compound. Shifting this group to the meta or para position can have profound effects on activity. The ortho-methoxy group can influence the conformation of the molecule by inducing a twist between the phenyl and pyridine rings. This specific conformation might be optimal for binding to a particular biological target. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and its spatial location is critical for forming favorable interactions within a binding pocket.

Influence of Substituents on the 2-Phenyl Ring:

Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance activity by modulating the electronic properties of the phenyl ring, potentially leading to stronger π-π stacking or other electronic interactions with the target. In some series of 4-phenoxypyridine (B1584201) derivatives, electron-withdrawing groups on the terminal phenyl rings were found to be beneficial for improving antitumor activity researchgate.net.

Electron-donating groups (e.g., alkyl, alkoxy groups) can also influence activity, often by increasing lipophilicity and potentially improving cell membrane permeability.

Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key feature, capable of forming hydrogen bonds with amino acid residues in a protein target. Its basicity can be modulated by substituents on the ring, which in turn can affect binding affinity.

Physicochemical Properties:

Molecular Weight and Size: Steric bulk can be a critical factor. While larger substituents may lead to increased van der Waals interactions and higher affinity, they can also cause steric clashes within a binding site, leading to a decrease in activity.

Identification of Pharmacophoric Elements and Key Interaction Sites (Computational and Experimental)

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For this compound derivatives, a hypothetical pharmacophore model can be proposed based on its structural features and findings from related molecules.

Key Pharmacophoric Features:

Two Aromatic Rings: The 2-phenyl and 4-methoxyphenyl (B3050149) rings likely act as hydrophobic features that engage in π-π stacking or hydrophobic interactions with the target protein. The relative orientation of these two rings is crucial.

Hydrogen Bond Acceptor: The oxygen atom of the 2-methoxy group can serve as a hydrogen bond acceptor.

Hydrogen Bond Acceptor/Aromatic Nitrogen: The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Feature: The phenyl rings themselves contribute to the hydrophobic character of the molecule.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives within the active site of a target protein. Docking studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions with nonpolar pockets. This information helps to refine the pharmacophore model and understand the SAR at a molecular level.

Pharmacophore Modeling: Ligand-based or structure-based pharmacophore models can be generated. A ligand-based approach uses a set of active molecules to identify common features, while a structure-based approach derives the pharmacophore from the key interaction points within the target's binding site chemrxiv.orgnih.gov. A generated pharmacophore model can then be used for virtual screening to identify new potential inhibitors from large compound databases nih.gov.

Experimental Approaches:

X-ray Crystallography: Co-crystallization of a derivative with its target protein provides the most definitive information about the binding mode and key interactions. This experimental data can be used to validate and refine computationally derived models.

Site-directed Mutagenesis: By mutating key amino acid residues in the binding site and observing the effect on compound activity, the importance of specific interactions can be confirmed.

The identification of these pharmacophoric elements and key interaction sites is essential for the rational design of new this compound derivatives with improved potency and selectivity.

Applications in Advanced Materials Science and Catalysis

Ligand Design and Coordination Chemistry for Transition Metal Complexes

The nitrogen atom of the pyridine (B92270) ring and the potential for cyclometalation involving the phenyl ring make 4-(2-Methoxyphenyl)-2-phenylpyridine an excellent ligand for coordinating with transition metals. The methoxy (B1213986) group on the phenyl ring further allows for the fine-tuning of the electronic properties of the resulting metal complexes.

Iridium(III) complexes featuring phenylpyridine-based ligands are of significant interest due to their phosphorescent properties. The synthesis of such complexes typically involves a two-step process. nih.gov Initially, iridium chloride hydrate (B1144303) is reacted with an excess of the cyclometalating ligand, such as a derivative of this compound, in a solvent like 2-ethoxyethanol (B86334) at elevated temperatures. This reaction forms a chloride-bridged iridium dimer, [(C^N)₂Ir-μ-Cl]₂. nih.gov Subsequently, this dimer is reacted with an ancillary ligand, for instance, a β-diketonate like acetylacetonate (B107027) (acac), in the presence of a base to yield the final, stable, heteroleptic iridium(III) complex. nih.gov

Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the molecular structure and identifying the coordination of the ligand to the metal center. nih.gov High-resolution mass spectrometry confirms the molecular weight and elemental composition. The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are investigated using cyclic voltammetry.

Iridium(III) complexes containing substituted phenylpyridine ligands are renowned for their application as phosphorescent emitters in OLEDs. The methoxy substituent on the phenylpyridine ligand can influence the photophysical properties of the complex, such as its emission color and quantum efficiency. For instance, the incorporation of dimethoxy and trifluoromethyl groups into a phenylpyridine ligand of an iridium(III) complex resulted in a material with specific luminescent properties. nih.gov These complexes typically exhibit strong absorption bands in the UV region, attributed to π-π* transitions on the ligands, and weaker metal-to-ligand charge transfer (MLCT) bands at longer wavelengths.

Upon photoexcitation, these complexes can efficiently undergo intersystem crossing to a triplet excited state, leading to strong phosphorescence. The emission wavelength can be tuned by modifying the substituents on the ligands. nih.gov The high phosphorescence quantum yields and suitable energy levels of these materials make them excellent candidates for the emissive layer in OLEDs. Solution-processed phosphorescent OLEDs (PhOLEDs) have been fabricated using such complexes, demonstrating their potential in creating efficient and color-tunable displays. nih.gov

Below is a table detailing the performance of an OLED device using a closely related iridium complex, bis[2-(2,4-dimethoxy-phenyl)-5-trifluoromethyl pyridinato-N,C²]iridium(III) acetylacetonate.

| Property | Value |

| Maximum Quantum Efficiency | 4.18% |

| Luminance Efficiency | 9.04 cd/A |

| CIE Coordinates | (0.32, 0.64) |

| Data derived from a solution-processed PhOLED based on (MeO₂CF₃ppy)₂Ir(acac). nih.gov |

Catalytic Applications in Organic Synthesis

Beyond materials science, this compound serves as a versatile ligand in the design of catalysts for a variety of organic transformations.

In the realm of homogeneous catalysis, palladium complexes bearing phenylpyridine-type ligands have shown significant activity. Specifically, palladium(II) complexes with ligands such as 2-(o-methoxyphenyl)pyridine have been synthesized and characterized. These complexes typically adopt a square planar geometry where the phenylpyridine ligand coordinates to the palladium center through the nitrogen atom of the pyridine ring.

Iridium(III) complexes with phenylpyridine ligands, such as [Ir(ppy)₂(bpy)]⁺, are benchmark photocatalysts that can be activated by visible light. deakin.edu.auresearchgate.net Upon irradiation, these complexes absorb light and are promoted to a long-lived triplet excited state. tcichemicals.com This excited state is both a potent oxidant and a strong reductant, allowing it to engage in single-electron transfer (SET) with a wide range of organic substrates. researchgate.nettcichemicals.com

A complex of this compound would be expected to exhibit similar photoredox activity. The electronic nature of the ligand, modulated by the methoxy group, can be used to tune the redox potentials of the iridium complex's excited state. tcichemicals.com This tunability is crucial for targeting specific organic transformations. While direct experimental application of a this compound iridium complex in a specific photoredox reaction is not detailed in the provided sources, its structural similarity to well-established photoredox catalysts strongly suggests its potential in this area for driving a variety of chemical reactions, from C-C bond formation to dehalogenations, using light as a sustainable energy source. deakin.edu.auchemrxiv.org

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. nih.gov The ability to functionalize the organic linkers provides a powerful tool for creating MOFs with tailored catalytic properties. researchgate.net Ligands containing pyridine functionalities are commonly used as linkers in the synthesis of MOFs. nih.gov

Therefore, this compound, or a dicarboxylated derivative thereof, could serve as a functional organic linker for constructing novel MOFs. By incorporating this ligand into a MOF structure, the catalytically active sites (the pyridine nitrogen and potentially the methoxy group) would be heterogenized. This offers the advantages of easy catalyst separation and recyclability compared to homogeneous systems. nih.gov The porous nature of the MOF could also impart size and shape selectivity to the catalytic reactions. usf.edu The functionalization of MOF linkers is a known strategy to enhance catalytic activity, and the methoxyphenyl group could create a specific chemical environment within the MOF pores, potentially influencing the selectivity and efficiency of catalytic processes such as Suzuki-Miyaura cross-coupling or other reactions. nih.goviastate.edu

Research on this compound and Its Applications Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed information regarding the chemical compound this compound, specifically concerning its applications in advanced materials science, catalysis, sensor technologies, and optoelectronic devices, is not available in the public domain.

Similarly, studies on other isomers, such as those where the methoxy group is at a different position on the phenyl ring (e.g., 4-(4-methoxyphenyl)-2-phenylpyridine), are available. Research into the broader class of 2-phenylpyridine (B120327) derivatives and their metal complexes, particularly with iridium, is also well-documented, especially in the context of organic light-emitting diodes (OLEDs) and photocatalysis.

However, the specific compound of interest, this compound, appears to be either a novel compound that has not yet been extensively studied or a research chemical with its properties and applications not yet published in peer-reviewed literature. Consequently, the creation of an authoritative article detailing its use in the specified fields of advanced materials science and catalysis, including its exploration in sensor technologies and optoelectronic devices, is not possible at this time. No data tables or detailed research findings could be generated due to the absence of source material.

Future Research Directions and Broader Impact

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of diarylpyridines often relies on established cross-coupling reactions. However, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. The principles of green chemistry offer a framework for these advancements, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key areas for future synthetic research include:

Catalysis: Exploring the use of novel catalytic systems, particularly those based on earth-abundant metals, could provide alternatives to traditional palladium catalysts used in reactions like Suzuki and Stille couplings. nih.govmdpi.com The development of reusable, magnetically retrievable nanocatalysts is another promising direction. mdpi.com

Alternative Energy Sources: The application of microwave irradiation and ultrasonication has been shown to accelerate reaction times and increase yields in the synthesis of various heterocyclic compounds. mdpi.commdpi.com Future studies could adapt these techniques for the synthesis of 4-(2-Methoxyphenyl)-2-phenylpyridine, potentially leading to solvent-free or reduced-solvent procedures. mdpi.commdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could streamline its production and purification.

Atom Economy: Investigating synthetic strategies that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry, is crucial. This could involve exploring one-pot reactions or tandem catalytic cycles to reduce intermediate isolation steps.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Methods (e.g., Suzuki Coupling) | Future Sustainable Approaches |

|---|---|---|

| Catalyst | Palladium-based complexes | Earth-abundant metal catalysts, reusable nanocatalysts |

| Solvents | Often volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy Input | Conventional heating | Microwave, ultrasonication, mechanochemical mixing |

| Waste Generation | Higher, due to multi-step processes and solvent use | Minimized through atom economy and catalyst recycling |

| Efficiency | Variable yields and reaction times | Potentially higher yields and significantly shorter reaction times |

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational studies can offer profound insights into its behavior at the molecular level.

Future computational research should focus on:

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, frontier molecular orbitals (HOMO-LUMO gap), and photophysical properties (absorption and emission spectra) of the molecule. researchgate.netresearchgate.net This is essential for evaluating its potential in electronic and optical applications.

Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of this compound and its derivatives and their physical or material properties. researchgate.net Machine learning algorithms can enhance the predictive power of these models. researchgate.netchemrxiv.org

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking simulations can predict the binding affinity and interaction modes of the compound with specific protein targets. nih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.gov

Table 2: Predictive Modeling Techniques and Applications

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, charge distribution | Material Science (OLEDs, sensors) |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption, emission spectra, excited state properties | Material Science (Photophysics) |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Medicinal Chemistry (Drug discovery) |

| Molecular Dynamics (MD) | Stability of molecular complexes, conformational changes | Medicinal Chemistry, Material Science |

Exploration of New Material Science Applications

The rigid, conjugated structure of phenylpyridine derivatives makes them attractive candidates for various material science applications, particularly in optoelectronics. While related compounds like iridium complexes of 2-phenylpyridine (B120327) are well-known phosphors in Organic Light-Emitting Diodes (OLEDs), future research can explore novel applications for this compound itself or its derivatives. mdpi.com

Potential new applications to be investigated include:

Host Materials for OLEDs: The compound's electronic properties could make it a suitable host material in phosphorescent OLEDs (PhOLEDs), facilitating energy transfer to guest emitter molecules.

Metal-Organic Frameworks (MOFs): As a ligand, this compound could be used to construct MOFs. The properties of these frameworks, such as porosity and luminescence, could be tailored for applications in gas storage, separation, or chemical sensing.

Luminescent Sensors: The pyridine (B92270) nitrogen atom provides a potential binding site for metal ions or other analytes. Future work could explore whether binding events cause a detectable change in the compound's fluorescence or color, forming the basis for a chemical sensor.

Coordination Complexes: Similar to terpyridines, this molecule can act as a ligand for transition metals, forming complexes with interesting photophysical, electrochemical, or biological properties. nih.gov The methoxy (B1213986) substituent can be used to fine-tune these properties. nih.gov

Investigation of Unexplored Biological Mechanisms (Pre-clinical)

The pyridine and phenyl rings are common scaffolds in many biologically active compounds and approved drugs. beilstein-journals.orgbeilstein-journals.org Although the specific biological profile of this compound is not extensively documented, its structure suggests several avenues for preclinical investigation.

Future research should aim to:

Screen for Bioactivity: The compound should be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify any potential therapeutic activity. The structural similarity to N-arylpiperazines and other CNS-active agents suggests that neurological targets could be a starting point. nih.govresearchgate.net

Antiproliferative Studies: Many heterocyclic compounds exhibit cytotoxic effects against cancer cell lines. Preclinical studies could evaluate the efficacy of this compound in various cancer models.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal any promising activity, a systematic SAR study would be warranted. This involves synthesizing analogs of the parent compound to determine which structural features are essential for its biological effect and to optimize its potency and selectivity.

Insecticidal Potential: Derivatives of 2-phenylpyridine have been investigated for their insecticidal properties. mdpi.com Future studies could explore whether this compound exhibits similar activity against agricultural pests.

Conclusion

Summary of Key Research Findings and Contributions

A thorough review of scientific literature indicates that dedicated research focusing exclusively on the compound 4-(2-Methoxyphenyl)-2-phenylpyridine is limited. The majority of available studies investigate related isomers or more complex derivatives, such as terpyridines and functionalized bipyridines that incorporate similar structural motifs. nih.govnih.govmdpi.com For instance, extensive research has been conducted on compounds like 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, exploring their synthesis, crystal structure, and potential as ligands for metal complexes. nih.govresearchgate.net Similarly, the broader class of 2-phenylpyridine (B120327) derivatives has been a subject of intense study for their applications in materials science and medicinal chemistry. mdpi.comwikipedia.orgmdpi.com This landscape highlights a specific knowledge gap concerning the this compound isomer, suggesting that its unique properties have yet to be fully characterized and documented. Consequently, a detailed summary of direct research findings and contributions for this specific compound is not presently feasible.

Reinforcement of the Academic Significance of this compound Research

The academic significance of this compound is underscored by the extensive and impactful research on the broader family of phenylpyridine compounds. This class of molecules is of paramount importance in several areas of modern chemistry.

Substituted phenylpyridines are foundational building blocks in materials science, particularly for the development of organic light-emitting diodes (OLEDs). wikipedia.org They frequently serve as cyclometalating ligands for heavy metal complexes, such as those with iridium(III), to create highly efficient phosphorescent emitters. mdpi.comresearchgate.netresearchgate.net The specific substitution pattern of a methoxy (B1213986) group at the 2-position of the phenyl ring and its placement at the 4-position of the pyridine (B92270) core could lead to novel photophysical properties, potentially enabling the fine-tuning of emission colors and efficiencies for next-generation electronic displays.

Furthermore, pyridine-based structures are of great interest in synthetic organic chemistry and serve as versatile ligands in coordination chemistry and catalysis. nih.govmdpi.com The unique electronic and steric environment created by the methoxyphenyl substituent in this particular arrangement could yield metal complexes with novel catalytic activities. The unexamined nature of this isomer means it represents an opportunity to explore new structure-property relationships within this well-established class of compounds. Focused investigation into the synthesis, characterization, and application of this compound is therefore a valuable pursuit, promising to fill a gap in the current scientific understanding and potentially unlock new technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-(2-Methoxyphenyl)-2-phenylpyridine to ensure laboratory safety?

- Methodological Guidance :

- Handling : Use a BS-approved fume cupboard for ventilation. Avoid skin contact by wearing gloves (EN374 standard) and protective clothing. In case of spills, decontaminate with sand/vermiculite and dispose via approved specialists .

- Storage : Keep containers tightly sealed in cool, well-ventilated areas away from heat/light. Incompatible with strong acids, bases, oxidizers, and reducers .

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95/P1 for low exposure; OV/AG/P99 for high exposure) to avoid inhaling dust or vapors .

Q. How can researchers confirm the structural identity of this compound following synthesis?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Compare peaks to published data (e.g., δ 6.80–7.2 ppm for aromatic protons, δ 3.75 ppm for methoxy groups) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 421.1 for related derivatives) .

- Chromatography : Use HPLC or GC-MS to verify purity (>95%) and rule out byproducts .

Q. What first-aid measures are critical during accidental exposure to this compound?

- Methodological Guidance :

- Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention .

- Inhalation : Move to fresh air; use oxygen if respiratory distress persists .

- Skin/Eye Contact : Flush with water for 15 minutes and remove contaminated clothing .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound derivatives for biological studies?

- Methodological Guidance :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling for aryl group introduction, using palladium catalysts and optimized base conditions (e.g., NaOH in dichloromethane) .

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate pure fractions .

- Derivatization : Introduce functional groups (e.g., halogens, amines) at the pyridine or phenyl rings to enhance bioactivity .

Q. How should researchers address the lack of toxicological data for this compound in preclinical studies?

- Methodological Guidance :

- Precautionary Measures : Assume potential toxicity; implement ALARA (As Low As Reasonably Achievable) exposure limits and conduct preliminary in vitro assays (e.g., Ames test for mutagenicity) .

- Proxy Data : Reference structurally similar compounds (e.g., arylpiperidines) with known toxicological profiles to estimate risks .

Q. What analytical techniques are suitable for studying the stability of this compound under varying conditions?

- Methodological Guidance :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via HPLC-MS .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life and identify degradation products (e.g., methoxy group hydrolysis) .

- Compatability Studies : Test interactions with excipients or solvents using DSC (Differential Scanning Calorimetry) .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Methodological Guidance :

- Molecular Docking : Simulate binding to target receptors (e.g., 5-HT1A) using software like AutoDock to prioritize synthesis candidates .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity data to guide structural modifications .

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity .

Contradictions and Limitations in Existing Data

- Toxicology : Acute and chronic toxicity data are absent, necessitating conservative risk assessments .

- Environmental Impact : No ecotoxicity data available; follow precautionary disposal protocols (e.g., avoid water systems) .

- Reactivity : Conflicting reports on stability—while Section 10.2 claims normal stability, Section 10.5 warns of incompatibility with strong acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.